Xantofyl Palmitate

Beschreibung

Overview of Carotenoids and Xanthophylls in Biological Systems

Carotenoids are a diverse group of yellow, orange, and red organic pigments synthesized by plants, algae, and several bacteria and fungi. wikipedia.org These compounds are derivatives of tetraterpenes, typically containing 40 carbon atoms and characterized by a polyene chain of conjugated double bonds. wikipedia.orgnih.gov This conjugated system is responsible for their characteristic light absorption properties, resulting in their vibrant colors. wikipedia.orgvitas.no

Carotenoids serve two primary roles in photosynthetic organisms: they act as accessory pigments in light harvesting for photosynthesis and provide photoprotection by dissipating excess light energy and quenching reactive oxygen species, such as singlet oxygen. wikipedia.orgnih.govfefana.org Animals cannot synthesize carotenoids de novo and obtain them through their diet, where these pigments contribute to coloration and various biological functions. nih.govfefana.org

Carotenoids are broadly classified into two main categories: carotenes and xanthophylls. wikipedia.orgslideshare.net Carotenes are pure hydrocarbons, while xanthophylls are oxygenated derivatives of carotenes, containing oxygen atoms in their structure, often as hydroxyl, carbonyl, or carboxylic acid groups. wikipedia.orgresearchgate.netatamanchemicals.com Lutein (B1675518) is a prominent example of a xanthophyll. atamanchemicals.comnamu.wiki Xanthophylls, including lutein, are found in high quantities in green leafy vegetables and play a role in modulating light energy and serving as non-photochemical quenching agents in plants. atamanchemicals.compnas.org

Historical Context and Significance of Natural Products in Modern Chemical Biology Research

Natural products, compounds produced by living organisms, have been integral to human health and medicine for millennia. wikipedia.orgnih.gov Historically, traditional medicine systems across various cultures have relied heavily on plants and other natural sources for treating diseases. rroij.commdpi.com The investigation of these traditional remedies laid the groundwork for much of early drug discovery. nih.govscirp.org

The field of natural products chemistry has played a crucial role in identifying and isolating bioactive compounds from nature. wikipedia.orgwou.edu Many of the earliest and most significant drugs were derived from natural sources, such as aspirin (B1665792) from willow bark or penicillin from fungi. nih.govscirp.org Natural products offer immense structural and chemical diversity, often possessing unique scaffolds not readily found in synthetic compound libraries. wikipedia.orgscirp.orgwou.edu This diversity makes them valuable starting points for drug discovery and provides inspiration for synthetic chemists. scirp.orgwou.edu Despite the rise of combinatorial chemistry and rational drug design, natural products continue to contribute to the discovery of new chemical entities with diverse pharmacological activities. scirp.orgresearchgate.netresearchgate.net

Academic Research Landscape of Helenien (Lutein Dipalmitate)

Helenien, as lutein dipalmitate, is a naturally occurring ester of lutein. nih.govchemdad.com Lutein itself is a well-studied xanthophyll known for its presence in the macula of the human eye, where it filters blue light and exhibits antioxidant properties. atamanchemicals.comnih.gov Research into lutein and its esters, including Helenien, often focuses on their occurrence, properties, and potential biological activities.

Academic research on Helenien specifically investigates its presence in various natural sources, such as marigold flowers, where lutein esters are abundant. medchemexpress.comchemicalbook.com Studies also explore its chemical characteristics and its role as a form of lutein storage in plants. As a lutein ester, Helenien is a dominant compound found in some lutein supplements used in research. medchemexpress.com Research findings often involve the analysis of lutein ester composition in different plant materials and dietary supplements. medchemexpress.com

While extensive research exists on lutein, studies focusing solely on Helenien often center on its isolation, characterization, and its relationship to the bioavailability and metabolism of lutein. The esterification of lutein with fatty acids like palmitic acid can influence its solubility and how it is absorbed and processed in biological systems.

Data regarding Helenien in academic research may include:

Spectroscopic data (e.g., UV-Vis, NMR, Mass Spectrometry) for structural confirmation.

Chromatographic data (e.g., HPLC) for identification and quantification in biological samples or extracts.

Studies on its stability and physical properties.

Investigations into the enzymatic hydrolysis of Helenien to release free lutein.

Research findings indicate that lutein dipalmitate is an antioxidant. chemdad.comchemicalbook.com

Here is a data table summarizing some key properties of Helenien:

| Property | Value | Source |

| CAS Number | 547-17-1 | chemdad.combiosynth.comchemicalbook.comcymitquimica.com |

| Molecular Formula | C72H116O4 | nih.govchemdad.combiosynth.comcymitquimica.com |

| Molecular Weight | 1045.69 g/mol | chemdad.combiosynth.comcymitquimica.com |

| Appearance | Solid | cymitquimica.com |

| PubChem CID | 5281240 | nih.govchem960.comuni.lu |

Academic research continues to explore the nuances of lutein esters like Helenien to better understand their occurrence, properties, and potential implications in various biological contexts.

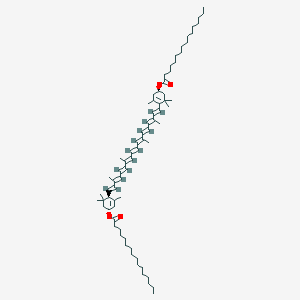

Structure

2D Structure

Eigenschaften

IUPAC Name |

[(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hexadecanoyloxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-yl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H116O4/c1-13-15-17-19-21-23-25-27-29-31-33-35-37-49-69(73)75-65-55-63(7)67(71(9,10)57-65)53-51-61(5)47-41-45-59(3)43-39-40-44-60(4)46-42-48-62(6)52-54-68-64(8)56-66(58-72(68,11)12)76-70(74)50-38-36-34-32-30-28-26-24-22-20-18-16-14-2/h39-48,51-55,65-67H,13-38,49-50,56-58H2,1-12H3/b40-39+,45-41+,46-42+,53-51+,54-52+,59-43+,60-44+,61-47+,62-48+/t65-,66+,67-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHGJHDJZIOYZIR-URPSFYETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1CC(=C(C(C1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)OC(=O)CCCCCCCCCCCCCCC)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@@H]1CC(=C(C(C1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@H]2C(=C[C@@H](CC2(C)C)OC(=O)CCCCCCCCCCCCCCC)C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H116O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1045.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

547-17-1 | |

| Record name | Lutein dipalmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=547-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xantofyl palmitate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6'R)-β,ε-carotene-3(R),3'(R)-diol dipalmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.107 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XANTOFYL PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2W1791D7V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Phytochemical Investigations of Helenien

Identification of Helenien in Plant Species

Helenien, chemically known as lutein (B1675518) dipalmitate, has been identified in several plant species, where it often contributes to the vibrant yellow and orange coloration of flowers and fruits. Research has pinpointed its presence in the following plants, with the flowers, particularly the petals, being the primary site of accumulation.

| Plant Species | Family | Common Name | Plant Part(s) Containing Helenien |

| Tagetes erecta | Asteraceae | Aztec Marigold, African Marigold | Flower Petals |

| Calendula officinalis | Asteraceae | Pot Marigold, Ruddles | Flower Petals |

| Capsicum annuum | Solanaceae | Bell Pepper, Chili Pepper | Fruit |

| Arnica montana | Asteraceae | Wolf's Bane, Mountain Arnica | Flowers |

Detailed phytochemical analyses have consistently identified the flower petals of Tagetes erecta as a particularly rich source of Helenien. Similarly, the brightly colored petals of Calendula officinalis are known to contain this compound. In Capsicum annuum, Helenien is found in the fruit, contributing to its nutritional and color profile. The flowers of Arnica montana have also been reported to contain Helenien.

Phytogeographical Distribution and Ecophysiological Factors Influencing Helenien Accumulation

The accumulation of Helenien in plants is intrinsically linked to their geographical distribution and the environmental conditions in which they thrive.

Tagetes erecta , or the Aztec marigold, is native to Mexico and Guatemala. wikipedia.orgncsu.edu It is now widely cultivated in subtropical and tropical regions around the world. theferns.info Factors such as nitrogen levels in the soil can influence the concentration of total carotenoids in its flowers. mdpi.com

Calendula officinalis , commonly known as pot marigold, is believed to have originated in Southern Europe and the Eastern Mediterranean. wisc.edu Its long history of cultivation has led to its naturalization in temperate climates globally. wisc.eduwikipedia.org This adaptable plant can grow in a variety of well-drained soils and prefers full sun. wisc.eduusu.edu Studies have shown that the total carotenoid content in Calendula officinalis can be influenced by factors such as the specific cultivar and growing conditions, including light exposure (sun vs. shade). acs.orgresearchgate.net

Capsicum annuum , encompassing a wide variety of peppers, has its origins in the northern regions of South America and southwestern North America. wikipedia.org Its cultivation dates back thousands of years in Mesoamerica. wikipedia.org The biosynthesis of carotenoids, including the precursors to Helenien, in Capsicum annuum is significantly affected by ecophysiological factors such as light and temperature. cas.cznih.gov For instance, temperature can influence the expression of genes related to carotenoid production during the ripening of the fruit. nih.gov

Arnica montana is a plant native to the mountainous regions of Europe. gbif.orgwikipedia.org It typically grows in nutrient-poor, acidic soils in alpine meadows. wikipedia.org Due to over-harvesting for medicinal purposes, it is now considered endangered in many areas. ncsu.edu

Targeted Phytochemical Screening Methodologies for Helenien

The identification and quantification of Helenien in plant matter involve a series of sophisticated laboratory techniques. These methodologies are crucial for ensuring the purity and concentration of the compound in various applications.

The initial step in screening for Helenien is extraction , where the compound is separated from the plant matrix. Common methods include solvent extraction, utilizing organic solvents such as ethanol (B145695) or hexane (B92381). agriculturejournals.cz A more advanced and environmentally friendly technique is ultrasound-assisted extraction (UAE), which uses sound waves to facilitate the release of the compound from the plant cells. tci-thaijo.org

Following extraction, separation and identification are typically performed using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a widely used method for separating Helenien from other carotenoids and plant constituents. agriculturejournals.cztci-thaijo.org The use of a C30 column is often preferred for the separation of carotenoid esters.

For detection and quantification , HPLC systems are commonly coupled with UV-Vis or Diode Array Detectors (DAD). These detectors measure the absorbance of light by the compound at specific wavelengths, allowing for its identification and the determination of its concentration. For more detailed structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed. This powerful technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing precise information about the molecular weight and structure of Helenien.

Isolation and Purification Strategies for Helenien from Biological Matrices

Advanced Extraction Protocols for Xanthophyll Esters

The initial and one of the most critical stages in obtaining Helenien is its effective extraction from the source material, typically plant tissues rich in carotenoids. Given that Helenien is a xanthophyll ester, the protocols are designed to efficiently liberate these compounds from the complex cellular matrix. Modern extraction techniques have evolved to enhance yield, reduce solvent consumption, and minimize the degradation of this light- and heat-sensitive molecule.

A variety of advanced extraction methods are employed, each with its own set of advantages. Supercritical Fluid Extraction (SFE) using carbon dioxide (CO2) is a green and highly efficient technique. The solvating power of supercritical CO2 can be fine-tuned by altering pressure and temperature, allowing for selective extraction. The addition of a co-solvent, such as ethanol (B145695), can further enhance the extraction efficiency of more polar xanthophyll esters.

Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are two other prominent methods that utilize energy to disrupt cell walls and enhance solvent penetration. UAE employs high-frequency sound waves to create cavitation bubbles, which upon collapsing, generate localized high pressure and temperature, facilitating the release of intracellular compounds. MAE, on the other hand, uses microwave energy to heat the solvent and the moisture within the plant material, leading to cell rupture and the subsequent release of the target compounds.

Enzyme-assisted extraction represents a more targeted and milder approach. Specific enzymes, such as cellulases and pectinases, are used to break down the plant cell wall components, allowing for the gentle release of xanthophyll esters without the need for harsh solvents or high temperatures.

A common step in the processing of xanthophyll esters is saponification, which involves alkaline hydrolysis to cleave the ester bonds, yielding the free xanthophyll (lutein in the case of Helenien). This process is often employed to remove interfering lipids and chlorophylls. However, for the isolation of Helenien in its native ester form, this step is omitted in the initial extraction phase.

| Extraction Protocol | Principle | Key Parameters | Advantages |

|---|---|---|---|

| Supercritical Fluid Extraction (SFE) | Utilizes supercritical CO2 as a solvent, often with a co-solvent. | Pressure, Temperature, CO2 Flow Rate, Co-solvent type and concentration. | Environmentally friendly, high selectivity, solvent-free product. |

| Ultrasound-Assisted Extraction (UAE) | Employs acoustic cavitation to disrupt cell walls and enhance mass transfer. | Frequency, Power, Time, Temperature, Solvent type. | Reduced extraction time and solvent consumption, increased yield. |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant matrix, causing cell rupture. | Microwave Power, Time, Temperature, Solvent type, Solid-to-solvent ratio. | Faster extraction, lower solvent usage, improved extraction efficiency. |

| Enzyme-Assisted Extraction (EAE) | Utilizes specific enzymes to degrade cell wall components for gentle release of compounds. | Enzyme type and concentration, pH, Temperature, Incubation time. | Mild extraction conditions, high specificity, environmentally friendly. |

Chromatographic Separation Techniques

Following extraction, the crude extract contains a mixture of various compounds, necessitating a robust separation strategy to isolate Helenien. Chromatographic techniques are indispensable for this purpose, exploiting the differential physicochemical properties of the components in the mixture.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of xanthophyll esters like Helenien. Reversed-phase HPLC, utilizing a nonpolar stationary phase (such as C18 or C30) and a polar mobile phase, is commonly employed. The choice of mobile phase is critical for achieving optimal separation. A mixture of solvents, such as acetonitrile, methanol, and ethyl acetate (B1210297), is often used in a gradient or isocratic elution mode. Detection is typically performed using a UV-Vis detector at the maximum absorption wavelength of Helenien, which lies in the blue region of the visible spectrum.

Thin-Layer Chromatography (TLC) serves as a valuable tool for the preliminary analysis and optimization of separation conditions for more complex chromatographic methods. It is a rapid and cost-effective technique for identifying the presence of Helenien in an extract and for screening suitable mobile phase systems for column chromatography or HPLC. A typical TLC system for xanthophyll esters involves a silica (B1680970) gel plate as the stationary phase and a mixture of nonpolar and moderately polar solvents as the mobile phase.

Column Chromatography is a preparative technique used for the purification of larger quantities of Helenien. A glass column is packed with a solid adsorbent (stationary phase), such as silica gel or alumina. The crude extract is loaded onto the column, and a solvent or a mixture of solvents (mobile phase) is passed through it. The components of the mixture travel down the column at different rates based on their affinity for the stationary and mobile phases, allowing for their separation and collection in fractions.

Supercritical Fluid Chromatography (SFC) is an advanced chromatographic technique that uses a supercritical fluid as the mobile phase. It combines the advantages of both gas and liquid chromatography, offering high efficiency and speed of analysis. SFC is particularly well-suited for the separation of thermolabile and non-volatile compounds like carotenoids and their esters.

| Technique | Stationary Phase | Typical Mobile Phase | Detection Method | Application |

|---|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (C18, C30) | Acetonitrile/Methanol/Ethyl Acetate mixtures | UV-Vis (approx. 445-450 nm) | Quantitative analysis and purification. |

| Thin-Layer Chromatography (TLC) | Silica gel | Hexane (B92381)/Acetone or Petroleum ether/Acetone mixtures | Visual inspection (colored spot) | Qualitative analysis and method development. |

| Column Chromatography | Silica gel, Alumina | Hexane/Ethyl acetate or Petroleum ether/Acetone gradients | Fraction collection and subsequent analysis | Preparative purification. |

| Supercritical Fluid Chromatography (SFC) | Various packed columns (e.g., silica, diol) | Supercritical CO2 with a polar modifier (e.g., methanol, ethanol) | UV-Vis, Mass Spectrometry (MS) | High-resolution separation. |

Spectroscopic Characterization Techniques for Isolated Helenien

Once Helenien has been isolated and purified, its identity and structural integrity must be confirmed using various spectroscopic techniques. These methods provide detailed information about the molecule's structure, electronic properties, and functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy is a fundamental technique for the characterization of carotenoids. The extensive system of conjugated double bonds in the Helenien molecule is responsible for its strong absorption of light in the visible region, giving it a characteristic yellow-orange color. The UV-Vis spectrum of Helenien exhibits a distinctive shape with three absorption maxima (λmax). The position of these maxima can be influenced by the solvent used for the analysis.

Infrared (IR) Spectroscopy provides information about the functional groups present in the Helenien molecule. The IR spectrum will show characteristic absorption bands corresponding to the stretching and bending vibrations of C-H, C=C, C-O, and C=O (from the ester groups) bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the detailed structure of Helenien. Both ¹H NMR and ¹³C NMR are employed to determine the connectivity of atoms within the molecule. The chemical shifts, coupling constants, and integration of the signals in the NMR spectra provide a complete picture of the proton and carbon framework of the compound.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of Helenien. High-resolution mass spectrometry can provide a very accurate mass measurement, confirming the molecular formula. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information, particularly regarding the fatty acid esters attached to the lutein (B1675518) backbone.

| Technique | Information Obtained | Key Spectral Features for Helenien |

|---|---|---|

| UV-Visible Spectroscopy | Electronic transitions, confirmation of conjugated system. | Three characteristic absorption maxima (λmax) in the 400-500 nm range. |

| Infrared (IR) Spectroscopy | Presence of functional groups. | Bands for C-H, C=C (polyene chain), C-O, and C=O (ester) stretching and bending. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation (¹H and ¹³C skeleton). | Specific chemical shifts and coupling patterns for protons and carbons in the polyene chain, cyclic end groups, and ester moieties. |

| Mass Spectrometry (MS) | Molecular weight, elemental composition, and structural fragmentation. | Molecular ion peak corresponding to the mass of Helenien and characteristic fragment ions from the loss of fatty acid chains. |

Biosynthetic Pathways and Molecular Regulation of Helenien Production

Elucidation of Carotenoid Biosynthetic Precursors to Helenien

The synthesis of Helenien is intrinsically linked to the carotenoid biosynthetic pathway, which produces its direct precursor, lutein (B1675518). This pathway is initiated in the plastids of plant cells, utilizing isoprenoid precursors. nih.gov The foundational steps involve the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which generates isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). aocs.org

The first committed step in carotenoid biosynthesis is the condensation of two molecules of geranylgeranyl diphosphate (GGPP), a 20-carbon molecule, by the enzyme phytoene (B131915) synthase (PSY) to form the colorless C40 carotenoid, phytoene. nih.govaocs.org Subsequent desaturation and isomerization reactions convert phytoene into lycopene (B16060), a red-colored carotenoid. nih.gov

The pathway then diverges, leading to the formation of different carotenoids. The cyclization of lycopene is a critical branching point. aocs.org The formation of α-carotene, the precursor to lutein, requires the coordinated action of two enzymes: lycopene ε-cyclase (ε-LCY) and lycopene β-cyclase (β-LCY). aocs.org These enzymes introduce one ε-ring and one β-ring at the ends of the lycopene molecule. Following cyclization, α-carotene undergoes hydroxylation reactions catalyzed by carotenoid hydroxylases to form lutein. nih.govnih.gov

Table 1: Key Precursors in the Biosynthesis of Lutein

| Precursor Molecule | Chemical Class | Role in Helenien Biosynthesis |

| Isopentenyl Diphosphate (IPP) | Isoprenoid | Building block for carotenoid synthesis |

| Dimethylallyl Diphosphate (DMAPP) | Isoprenoid | Isomer of IPP, also a building block |

| Geranylgeranyl Diphosphate (GGPP) | Diterpene Diphosphate | C20 precursor for phytoene synthesis aocs.org |

| Phytoene | Carotene | First C40 carotenoid in the pathway nih.gov |

| Lycopene | Carotene | Key intermediate, branching point for α- and β-carotene synthesis |

| α-Carotene | Carotene | Direct precursor for lutein synthesis aocs.org |

| Lutein | Xanthophyll | Immediate precursor to Helenien, undergoes esterification notulaebotanicae.ro |

Identification and Characterization of Key Enzymatic Steps in Helenien Biosynthesis

The final and defining step in Helenien biosynthesis is the esterification of lutein. This process involves the attachment of fatty acids to the hydroxyl groups of the lutein molecule. notulaebotanicae.ro In the case of Helenien, two molecules of palmitic acid are esterified to lutein, forming a diester. researchgate.net

A key enzyme responsible for the esterification of xanthophylls, including lutein, has been identified as Xanthophyll acyl-transferase (XAT) . plantenergy.edu.aumedindia.net Research in bread wheat has been pivotal in characterizing this enzyme. The protein encoded by the Xat gene is a GDSL esterase/lipase (B570770) that catalyzes the transfer of acyl groups from lipids to xanthophylls. plantenergy.edu.aumdpi.com This enzymatic reaction increases the stability of carotenoids like lutein, which can otherwise degrade during post-harvest storage. plantenergy.edu.aumedindia.net

The XAT enzyme has been shown to esterify multiple carotenoids with various types of lipids. plantenergy.edu.aumedindia.net The esterification process, catalyzed by XAT, enhances the lipophilicity of xanthophylls and is associated with their accumulation and sequestration in specialized structures within the chromoplasts. notulaebotanicae.ro

Table 2: Key Enzymes in the Biosynthesis of Helenien

| Enzyme | Abbreviation | Function |

| Phytoene Synthase | PSY | Catalyzes the formation of phytoene from two molecules of GGPP nih.gov |

| Lycopene ε-Cyclase | ε-LCY | Involved in the cyclization of lycopene to form α-carotene aocs.org |

| Lycopene β-Cyclase | β-LCY | Works with ε-LCY to produce α-carotene from lycopene aocs.org |

| Carotenoid Hydroxylases | - | Catalyze the hydroxylation of α-carotene to form lutein nih.gov |

| Xanthophyll Acyl-transferase | XAT | Catalyzes the final esterification of lutein with palmitic acid to form Helenien plantenergy.edu.aumedindia.net |

Genetic and Transcriptomic Approaches to Helenien Pathway Regulation in Plants

The regulation of Helenien production is controlled at the genetic level, primarily through the expression of genes encoding the biosynthetic enzymes. A significant breakthrough in understanding this regulation was the identification of the gene responsible for lutein esterification in bread wheat. plantenergy.edu.aumedindia.net

The Xanthophyll acyl-transferase (Xat) gene was located on chromosome 7D of bread wheat. plantenergy.edu.aumedindia.netresearchgate.net The presence of this gene is critical for the ability of the plant to esterify lutein. For instance, durum wheat, which lacks the D-genome, is unable to esterify its lutein. plantenergy.edu.aumedindia.net This genetic determinant highlights the specific molecular machinery required for the final step in Helenien biosynthesis. Studies have aimed to physically map the gene(s) for lutein esterification on chromosome 7D to identify candidate genes for this trait. researchgate.net

Transcriptomic analyses, such as RNA sequencing (RNA-Seq), have become powerful tools for studying the regulation of metabolic pathways in plants. nih.govnih.govplos.org By comparing the transcriptomes of plants with high and low levels of a particular compound, researchers can identify differentially expressed genes that are likely involved in its biosynthesis. Although specific transcriptomic studies solely focused on Helenien are not widely reported, this approach has been successfully used to elucidate the biosynthetic pathways of other secondary metabolites, including other carotenoids and anthocyanins. plos.orgmdpi.complos.org Such analyses can reveal the expression patterns of genes encoding enzymes like PSY, LCYs, hydroxylases, and XAT under different developmental stages or environmental conditions, providing a broader understanding of the regulatory network governing Helenien production. The regulation of these biosynthetic genes often involves transcription factors from families such as MYB, bHLH, and WRKY. nih.govplos.orgmdpi.com

Synthetic Chemistry Approaches and Analog Development of Helenien

Total Synthesis Strategies for Helenien

The total synthesis of helenien (lutein dipalmitate) has not been extensively reported as a primary target in itself. The main challenge lies in the stereoselective synthesis of the lutein (B1675518) backbone. Once optically active lutein is obtained, esterification with palmitic acid or its derivatives can be achieved through standard chemical methods.

A significant achievement in this area is the total synthesis of (3R,3'R,6'R)-lutein and its stereoisomers. nih.gov This methodology provides the essential core structure of helenien. The general strategy for synthesizing the lutein molecule often involves a convergent approach, typically a C(15) + C(10) + C(15) Wittig coupling reaction. nih.gov This approach allows for the construction of the C40 carotenoid skeleton from smaller, more manageable building blocks. One of the key advantages of such a synthetic route is the potential for introducing isotopic labels, such as ¹³C, which is invaluable for metabolic studies in animals and humans. nih.gov

The synthesis of the C(15)-precursors with the correct stereochemistry at the 3-hydroxy-ε end group is a critical and often challenging aspect of the total synthesis of lutein. nih.gov Once the lutein molecule is synthesized, the final step to obtain helenien would be the dipalmitoylation of the two hydroxyl groups. This can be accomplished by reacting lutein with palmitoyl (B13399708) chloride in the presence of a base.

While total synthesis provides a route to pure, specific stereoisomers of helenien and its analogs, it is often a lengthy and complex process. nih.gov For commercial production, carotenoids are typically obtained either by extraction from natural sources, like marigold flowers for lutein esters, or through chemical synthesis. google.comamerigoscientific.com

Chemoenzymatic Synthesis of Helenien and Related Xanthophyll Esters

Chemoenzymatic synthesis offers a greener and more efficient alternative to purely chemical methods for producing helenien and other xanthophyll esters. This approach utilizes enzymes, most commonly lipases, to catalyze the esterification of lutein with fatty acids.

A widely used and effective enzyme for this purpose is the immobilized Candida antarctica lipase (B570770) B (CALB), commercially known as Novozym 435. researchgate.netnih.gov This enzyme has been successfully employed to catalyze the transesterification reaction between lutein and vinyl palmitate in an organic solvent like toluene. researchgate.net Under optimized conditions, this method can achieve a high yield of lutein dipalmitate (helenien). For instance, a yield of 83% was reported after an 8-hour reaction at 60 °C. researchgate.net A significant advantage of using an immobilized enzyme is its stability and reusability, with studies showing consistent conversion rates for up to ten cycles. researchgate.net

The choice of solvent can influence the efficiency of the enzymatic synthesis. Inert solvents such as petroleum ether or hexane (B92381) are often preferred for Novozym 435. researchgate.net The lipase-catalyzed synthesis is not limited to palmitic acid; other fatty acids can also be used to produce a variety of lutein esters. For example, lutein laurate, lutein myristate, and lutein stearate (B1226849) have been synthesized with high conversions using a lipase-Pluronic conjugate as the catalyst. researchgate.net

The enzymatic esterification process can be optimized by controlling various parameters, including the concentrations of lutein and the acyl donor, the amount of enzyme, the reaction temperature, and the reaction time. The table below summarizes the findings from a study on the enzymatic synthesis of lutein dipalmitate.

| Parameter | Optimized Condition | Yield of Lutein Dipalmitate | Reference |

|---|---|---|---|

| Enzyme | Novozym 435 (immobilized Candida antarctica lipase B) | 83% | researchgate.net |

| Substrates | Lutein (20 mg/mL) and vinyl palmitate (100 mg/mL) | ||

| Solvent | Toluene | ||

| Temperature | 60 °C | ||

| Reaction Time | 8 hours |

Design and Chemical Synthesis of Novel Helenien Derivatives and Analogues

The design and synthesis of novel helenien derivatives and analogues primarily involve modifications of the fatty acid ester groups attached to the lutein backbone. These modifications can alter the physicochemical properties of the molecule, such as its solubility, stability, and bioavailability.

One approach to creating helenien analogues is to vary the chain length and saturation of the fatty acid esters. For example, lutein didecanoate, dilaurate, and dimyristate have been synthesized by treating free lutein with the corresponding fatty acyl chlorides in the presence of a base like triethylamine. rsc.org These synthetic esters have been fully characterized by spectroscopic methods and are valuable as standards for the analysis of natural extracts. rsc.org It is also possible to synthesize lutein monoesters or mixed diesters, where the two hydroxyl groups of lutein are esterified with different fatty acids. rsc.org

Another strategy is to introduce functional groups into the ester moiety to create derivatives with potentially enhanced biological activities. For instance, lutein-3-O-adipate, lutein-3'-O-adipate, and lutein-di-adipate have been synthesized. researchgate.net These acylated derivatives have shown improved thermal and light stability, as well as enhanced radical scavenging capacity compared to free lutein. researchgate.net

A sustainable synthetic platform has been developed for the preparation of a wide range of xanthophyll esters, including those of lutein, using bio-derived solvents like β-pinene and various acid anhydrides. acs.org This green chemistry approach allows for the synthesis of a diverse library of 55 different xanthophyll esters with high selectivity and yields. acs.orgki.si

Structure-Activity Relationship (SAR) Studies of Helenien Analogues in Biological Models

While extensive structure-activity relationship (SAR) studies specifically on a broad range of helenien analogues are not widely available in the reviewed literature, some general principles can be derived from the properties of lutein and its esters. The biological activity of helenien and its analogues is intrinsically linked to the properties of both the lutein backbone and the attached fatty acid esters.

Lutein itself is a potent antioxidant, and its activity is attributed to the long conjugated polyene chain which can effectively quench reactive oxygen species. nutriscienceusa.com Esterification to form helenien and other esters can significantly impact the stability and bioavailability of lutein. acs.org It has been suggested that esterified luteins are more stable than free lutein. researchgate.net For example, lutein esters with adipic acid have demonstrated better thermal and light stability and stronger radical scavenging activity. researchgate.net

The nature of the fatty acid ester can influence the molecule's lipophilicity, which in turn can affect its absorption, transport, and localization in biological membranes. It is plausible that varying the chain length and degree of saturation of the fatty acid esters could modulate the biological efficacy of helenien analogues. For instance, different fatty acid esters may be hydrolyzed at different rates by enzymes in the body to release free lutein, which is the form that is thought to exert most of the biological effects. katraphyto.com

The position of the esterification on the lutein molecule (at the 3 or 3' hydroxyl group) could also play a role in its biological activity. In naturally occurring lutein monoesters, the fatty acyl group is often found on the β-end group. rsc.org Further research is needed to systematically evaluate a library of synthetic helenien analogues in various biological models to establish clear SAR. This would involve synthesizing a range of derivatives with systematic variations in the ester groups and testing their antioxidant, anti-inflammatory, and other biological activities.

Mechanistic Investigations of Helenien S Biological Activities in Experimental Models

In Vitro Studies on Cellular and Molecular Pathways

In vitro studies are crucial for understanding the specific cellular and molecular mechanisms through which a compound exerts its biological effects. These studies often involve using cell cultures and isolated enzymes or proteins to investigate interactions and pathway modulation.

Antioxidant Capacity and Free Radical Scavenging Mechanisms

Antioxidants play a vital role in protecting cells from damage caused by free radicals, which are generated during normal metabolism and in response to environmental factors. ptfarm.pl An imbalance between free radical production and antioxidant capacity can lead to oxidative stress, implicated in various diseases. ptfarm.pl Free radical scavenging is a key mechanism by which antioxidants neutralize these reactive species, thereby terminating radical chain reactions that can damage biological molecules like lipids, proteins, polysaccharides, and DNA. ptfarm.pl Methods like the DPPH radical scavenging assay are widely used to evaluate the antioxidant capacity of compounds by measuring their ability to quench free radicals. ptfarm.plmdpi.comresearchgate.net Phenolic and polyphenolic compounds are known for their high antioxidant potentials due to their ability to react with various active oxygen radicals. ptfarm.pl While the provided search results discuss antioxidant mechanisms and assays in general ptfarm.plmdpi.comresearchgate.netnih.govresearchgate.net, specific detailed findings on Helenien's antioxidant capacity and its precise free radical scavenging mechanisms at a molecular level were not extensively detailed within the provided snippets. However, as a xanthophyll, a class of carotenoids, Helenien is structurally related to compounds known for their antioxidant properties.

Modulatory Effects on Inflammatory Mediators and Pathways

Inflammation is a complex biological response involving various mediators and pathways. journalmeddbu.comresearchgate.net It is a critical process for dealing with tissue damage or infection, but chronic inflammation is linked to several diseases. journalmeddbu.com Inflammatory responses are regulated by mediators such as cytokines, chemokines, and prostaglandins, which influence immune cell behavior. journalmeddbu.comresearchgate.netmdpi.comnih.gov Modulating these mediators and pathways can be a therapeutic strategy for inflammatory conditions. mdpi.comnih.gov Some natural compounds, including certain terpenoid lactones, have been shown to inhibit inflammatory pathways, such as the NF-κB pathway. nih.gov While the search results discuss the modulation of inflammatory mediators and pathways by various compounds journalmeddbu.commdpi.comnih.govnih.govnih.govfrontiersin.org, specific detailed information on Helenien's direct modulatory effects on these pathways or mediators was not provided in the snippets.

Enzyme Modulation and Inhibition Kinetics

Enzymes are crucial for catalyzing biological reactions, and their activity can be modulated by various molecules, including inhibitors. wikipedia.org Enzyme inhibition kinetics studies provide insights into how an inhibitor interacts with an enzyme and affects its activity. e-nps.or.krbiorxiv.orgnih.gov Different types of enzyme inhibition exist, such as competitive, uncompetitive, and non-competitive inhibition, characterized by how the inhibitor binds to the enzyme or the enzyme-substrate complex. wikipedia.org The dissociation constant (Ki) is a key parameter used to characterize an enzyme inhibitor. wikipedia.org Studies on enzyme kinetics and inhibition can help elucidate the mechanisms of action of bioactive compounds. e-nps.or.krnih.gov While the search results discuss enzyme modulation and inhibition kinetics in the context of other compounds and enzymes e-nps.or.krbiorxiv.orgnih.govnih.gov, specific research findings detailing Helenien's modulation or inhibition kinetics of particular enzymes were not found in the provided snippets.

Interactions with Subcellular Structures and Macromolecules

Biological macromolecules, such as proteins and nucleic acids, exist and function within the crowded environment of the cell, interacting with various subcellular structures. nih.govelifesciences.orgnthu.edu.twetsu.edu These interactions are crucial for macromolecular structure, dynamics, and function. nih.govelifesciences.orgnthu.edu.twetsu.edu Interactions can include weak forces like hydrogen bonds, ionic bonds, and Van der Waals forces, as well as stronger covalent bonds. nthu.edu.twetsu.eduwou.edu Understanding how a compound interacts with these cellular components is important for elucidating its biological activity. nih.govelifesciences.org While the search results highlight the importance of interactions between macromolecules and subcellular structures nih.govelifesciences.orgnthu.edu.twetsu.eduwou.edu, specific information regarding Helenien's interactions with particular subcellular structures or macromolecules was not available in the provided snippets.

In Vivo Pharmacological Investigations in Non-Human Animal Models

Elucidation of Ocular Tissue Carotenoid Metabolism and Accumulation in Animal Models

Carotenoids, including lutein (B1675518) and zeaxanthin (B1683548) (to which Helenien is related as a diester), are known to accumulate in ocular tissues, particularly the macula, where they form the macular pigment. nih.govohiolink.edu This macular pigment is thought to play a protective role against age-related macular degeneration (AMD) and other ocular diseases. ohiolink.edunih.gov Studies in animal models, such as quails, frogs, and mice, have been conducted to understand the metabolism and accumulation of carotenoids in ocular tissues. nih.govnih.gov These models can help elucidate the enzymatic transformations and transport mechanisms involved in delivering carotenoids to the eye. nih.govohiolink.edunih.gov For example, studies in mice deficient in carotenoid cleavage enzymes (BCO1 and BCO2) have provided insights into the accumulation of xanthophyll carotenoids like zeaxanthin and lutein in the retina. ohiolink.edunih.gov While the provided search results discuss carotenoid metabolism and accumulation in ocular tissues in various animal models nih.govnih.govohiolink.edunih.govimrpress.comresearchgate.net, specific in vivo pharmacological investigations detailing the metabolism and accumulation of Helenien itself in the ocular tissues of non-human animal models were not found in the provided snippets. One study mentioned Helenien being used as a control in a clinical trial involving patients with retinitis pigmentosa, where the effects of nilvadipine (B1678883) were assessed, and the control group received tocopherol or helenien. researchgate.net This suggests Helenien has been used in research related to ocular health, but the snippet does not detail in vivo pharmacological investigations of Helenien's mechanisms or accumulation in animal models.

Computational Approaches to Helenien-Target Interactions

Computational approaches, such as molecular docking and dynamics simulations, play an increasingly important role in understanding the potential interactions between small molecules like Helenien and biological targets, such as proteins. rsc.orgfrontiersin.orgchemmethod.comnih.govrsc.orgrsc.org These methods provide insights into the likely binding modes, affinities, and conformational changes that occur upon ligand-target interaction. rsc.orgfrontiersin.orgnih.gov

Advanced Analytical Methodologies for Helenien Research

High-Performance Liquid Chromatography (HPLC) Method Development for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the quantitative analysis of Helenien. Its high resolution and sensitivity make it ideal for separating Helenien from other carotenoids and matrix components. Method development is critical and focuses on optimizing selectivity, efficiency, and analysis time.

Research Findings: Reversed-phase HPLC (RP-HPLC) is the most common approach for analyzing carotenoid esters like Helenien. C30 columns are often preferred over standard C18 columns because their unique shape selectivity provides superior resolution for long-chain, structurally similar isomers. The mobile phase typically consists of a gradient mixture of solvents such as methanol, acetonitrile, and methyl tert-butyl ether (MTBE), often with a small percentage of water. This gradient is necessary to elute the highly nonpolar Helenien molecule while still separating it from other related xanthophylls and their esters.

Detection is most commonly performed using a photodiode array (PDA) or UV-Vis detector set to the specific absorption maxima of the carotenoid chromophore, typically between 445 and 450 nm. researchgate.net Quantification is achieved by creating a calibration curve using an external standard of purified Helenien. sciencescholar.us The method must be validated according to ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable results. sciencescholar.usnih.gov For instance, a validated method for lutein (B1675518), the core molecule of Helenien, demonstrated a good linear relationship in the concentration range of 0.5-5.0 μg·mL⁻¹ with a detection limit of 12 ng·mL⁻¹. nih.gov

Table 1: Typical HPLC Parameters for Helenien (Lutein Dipalmitate) Analysis

| Parameter | Typical Conditions |

| Column | Reversed-Phase C30 or C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile, Methanol, Methyl tert-butyl ether (MTBE), and/or Water |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV-Vis or Photodiode Array (PDA) at ~446-450 nm |

| Column Temp. | 25-35 °C |

| Injection Vol. | 20 - 50 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for identifying Helenien and profiling its metabolites in complex biological samples. It couples the separation power of HPLC with the mass-resolving capability of MS, providing a high degree of specificity.

Research Findings: For carotenoid esters, Atmospheric Pressure Chemical Ionization (APCI) is often a more effective ionization source than Electrospray Ionization (ESI), particularly for less polar compounds. nih.govresearchgate.net Negative-ion mode APCI-MS has been shown to be particularly informative for lutein esters. In this mode, both molecular ions ([M]⁻) and structurally significant fragment ions are readily observed. nih.govresearchgate.net

Tandem mass spectrometry (MS/MS), often achieved through in-source collision-induced dissociation (CID), provides detailed structural information. For Helenien (lutein dipalmitate), a characteristic fragmentation pattern involves the sequential loss of the two palmitic acid moieties. nih.gov This allows for unambiguous identification even in the presence of co-eluting compounds. For example, in the analysis of various lutein diesters, fragments corresponding to the loss of the fatty acids were observed in high abundance, confirming the identity of each ester. nih.govresearchgate.net This technique is crucial for metabolite profiling, where Helenien might be hydrolyzed back to lutein monoesters or free lutein, or undergo oxidative modifications. Each of these metabolites would exhibit a unique mass and fragmentation pattern, allowing for their identification and tracking within a biological system. creative-proteomics.com

Table 2: Expected LC-MS Fragmentation Data for Helenien

| Ion Type | Description | Expected m/z (approx.) |

| [M]⁻ | Molecular Ion (Lutein Dipalmitate) | 1044.9 |

| [M - C₁₆H₃₁O₂]⁻ | Fragment after loss of one palmitate moiety | 788.6 |

| [M - 2(C₁₆H₃₁O₂)]⁻ | Lutein backbone after loss of both palmitates | 532.4 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of Helenien and for assessing its purity. While other methods can identify the compound, only NMR can provide a complete picture of the molecular architecture, including stereochemistry.

Research Findings: A full structural elucidation of Helenien involves a suite of 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). mdpi.comhyphadiscovery.com

¹H NMR: The proton spectrum of Helenien would show characteristic signals for the long polyene chain in the δ 6.0-7.0 ppm region. Signals for the methyl groups on the polyene chain and the terminal rings would appear upfield (δ 1.0-2.0 ppm). The protons on the carbons bearing the ester groups (C3 and C3') would be shifted downfield compared to free lutein. yale.edu The disappearance of the hydroxyl proton signals seen in free lutein would confirm complete esterification. The long aliphatic chains of the palmitate moieties would produce a large, complex signal around δ 1.2-1.6 ppm.

¹³C NMR: The carbon spectrum provides information on all carbon atoms in the molecule. The conjugated polyene chain carbons resonate in the δ 120-140 ppm region. The ester carbonyl carbons of the palmitate groups would appear significantly downfield (δ ~170 ppm). mdpi.com

2D NMR: COSY spectra are used to establish proton-proton correlations, helping to trace the spin systems of the polyene and palmitate chains. HSQC and HMBC experiments are crucial for assigning proton signals to their directly attached carbons and for identifying long-range (2-3 bond) correlations, respectively. These correlations are key to piecing together the molecular fragments, confirming the attachment points of the palmitate esters to the C3 and C3' positions of the lutein backbone. mdpi.com

NMR is also used for purity assessment. The presence of signals from residual solvents or other impurities can be readily detected. Quantitative NMR (qNMR) can be employed to determine the absolute purity of a Helenien standard without needing a reference standard of the same compound.

Table 3: Predicted Key ¹H NMR Chemical Shift Regions for Helenien

| Molecular Moiety | Predicted Chemical Shift (δ, ppm) |

| Polyene Chain Protons (CH=CH) | 6.0 - 7.0 |

| Protons at Ester Linkages (H-3, H-3') | 4.0 - 5.5 |

| Protons on Cyclohexene Rings | 1.5 - 2.5 |

| Methyl Protons (on rings & chain) | 0.8 - 2.0 |

| Palmitate Methylene Protons (-CH₂-) | 1.2 - 1.6 |

| Palmitate Terminal Methyl (-CH₃) | ~0.9 |

Spectrophotometric Techniques (UV-Vis) in Biosynthesis and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used in Helenien research, primarily for quantification and for monitoring reactions or biosynthetic processes. Its utility is based on Helenien's strong absorption of light in the visible spectrum, a characteristic feature of carotenoids.

Research Findings: The vibrant color of Helenien is due to its extended system of conjugated double bonds in the polyene backbone, which acts as a chromophore. The UV-Vis spectrum of Helenien, like other carotenoids, typically exhibits a characteristic three-peaked shape with absorption maxima (λmax) between 400 and 500 nm. researchgate.net For lutein esters, the λmax is often reported around 445-447 nm and 475 nm in solvents like hexane (B92381) or ethanol (B145695). researchgate.netfdbio-rptu.de

According to the Beer-Lambert law, absorbance is directly proportional to concentration. This principle allows for the rapid quantification of Helenien in pure solutions or in extracts after chromatographic separation. nih.gov In the context of biosynthesis or chemical reactions, UV-Vis spectroscopy serves as a powerful monitoring tool. For example, the formation of Helenien from lutein during an esterification reaction can be tracked by observing the increase in absorbance at its characteristic λmax over time. Similarly, its degradation due to factors like light or heat can be monitored by a decrease in absorbance. This non-destructive technique is invaluable for studying reaction kinetics and optimizing conditions for synthesis or extraction. fdbio-rptu.de

Table 4: Typical UV-Vis Absorption Maxima for Helenien (Lutein Dipalmitate)

| Solvent | Absorption Maxima (λmax) |

| Hexane | ~420, 445, 474 nm |

| Ethanol | ~422, 446, 476 nm |

| Dimethyl Sulfoxide (DMSO) | ~427, 447, 475 nm |

Integration of Multi-Analytical Platforms for Comprehensive Helenien Analysis

A comprehensive understanding of Helenien, especially within a complex biological or food matrix, cannot be achieved with a single analytical technique. The integration of multiple, orthogonal analytical platforms is essential for confident identification, accurate quantification, and complete structural characterization.

Research Findings: The most powerful approach involves the hyphenation of techniques, primarily HPLC coupled with multiple detectors. A common and effective setup is HPLC-PDA-MS. nih.gov In this configuration, the HPLC separates the components of the mixture. The PDA detector provides UV-Vis spectral data, confirming the compound class (i.e., carotenoid) and aiding in preliminary identification based on its characteristic spectrum. The mass spectrometer then provides mass and fragmentation data, allowing for definitive molecular identification. nih.govnih.gov

For absolute structural elucidation of novel metabolites or for verifying the structure of a synthesized standard, a multi-step integrated approach is used. First, HPLC is used to isolate and purify the compound of interest. The purified fraction is then subjected to a battery of analyses. UV-Vis spectroscopy confirms the chromophore, high-resolution mass spectrometry determines the exact elemental composition, and a full suite of 1D and 2D NMR experiments reveals the precise atomic connectivity and stereochemistry. nih.gov This integrated workflow, combining the separatory power of chromatography with the specificity of various spectroscopic techniques, provides complementary information that, when combined, offers an unambiguous and comprehensive analysis of Helenien and its related compounds.

Research Methodologies and Challenges in Helenien Studies

Design of In Vitro and In Vivo Experimental Models for Helenien Evaluation

The evaluation of helenien's bioactivity relies on a combination of in vitro and in vivo experimental models, each providing unique insights into its mechanisms of action and physiological effects.

In Vitro Models:

In vitro studies are essential for the initial screening of helenien's biological effects at a cellular and molecular level. These models offer a controlled environment to investigate specific mechanisms without the complexities of a whole biological system. A common approach involves the use of human cell lines to assess the impact of a compound on cell viability and metabolic activity. For instance, human dermal keratinocytes (HaCaT cells) and fibroblasts (BJ cell line) are frequently used to model skin processes, making them suitable for evaluating helenien's potential dermatological applications. mdpi.com The viability of these cells when exposed to a test compound can be assessed using assays such as the neutral red uptake (NRU) or Alamar blue (AB) assay, which measure metabolic activity. mdpi.com

Another relevant in vitro model for xanthophyll research is the use of retinal pigment epithelial (RPE) cells, such as the ARPE-19 cell line. nih.gov Given the known accumulation of xanthophylls in the macula of the retina, these models are invaluable for studying the mechanisms of uptake and the protective effects of compounds like helenien against oxidative stress in ocular tissues. nih.govfrontiersin.org Studies have shown that RPE cells preferentially take up xanthophylls over other carotenoids, a process that can be investigated using these cell-based models. nih.gov

The following table summarizes common in vitro models applicable to helenien research:

| Model System | Cell Line Example | Typical Assays | Research Focus |

| Human Skin Model | HaCaT (Keratinocytes), BJ (Fibroblasts) | Neutral Red Uptake, Alamar Blue | Dermatological applications, cell viability, metabolic activity |

| Human Retinal Model | ARPE-19 (Retinal Pigment Epithelial) | Carotenoid uptake assays, oxidative stress assays | Ocular health, mechanisms of xanthophyll uptake and protection |

| Cancer Cell Lines | Various (e.g., lung, breast) | MTT assay, apoptosis assays, cell migration assays | Anticancer potential, cytotoxicity, mechanism of action |

In Vivo Models:

For investigating specific biological activities, various specialized in vivo models can be adapted for helenien research. For example, to study proangiogenic effects, the rat aorta ring assay (an ex vivo model) and the direct in vivo angiogenesis assay (DIVAA) in mice can be utilized. mdpi.com In the DIVAA model, small cylinders containing a basement membrane matrix and the test compound are implanted subcutaneously, and the growth of new blood vessels into the cylinder is measured. mdpi.com

Animal models of induced inflammation, such as carrageenan-induced paw edema in mice, are standard for evaluating the anti-inflammatory potential of natural compounds. mdpi.com The reduction in paw volume after administration of the test substance provides a measure of its anti-inflammatory activity. mdpi.com

The selection of an appropriate in vivo model depends on the specific research question and the biological activity being investigated.

Methodological Considerations for Natural Product Research Fidelity

Ensuring the fidelity and reproducibility of natural product research is paramount. The chemical nature of compounds like helenien, a xanthophyll, presents specific methodological challenges that must be addressed to obtain reliable data.

Xanthophylls are known to be sensitive to several environmental factors that can lead to their degradation and the generation of artifacts. Key considerations include:

Light Sensitivity: Carotenoids can undergo photoisomerization and photodestruction upon exposure to light, particularly UV rays. Therefore, all experimental procedures, from extraction to analysis, should be conducted under subdued light or in the dark. researchgate.net

Heat Sensitivity: Many xanthophylls are thermolabile. Heating should be avoided unless absolutely necessary. Separations and extractions are best performed at room temperature or even at sub-zero temperatures (e.g., -20°C). researchgate.net

Oxygen Sensitivity: The conjugated double bond system in carotenoids makes them susceptible to oxidation. To prevent this, it is recommended to work in an inert atmosphere, such as under nitrogen or in a vacuum. researchgate.net

Acid and Base Sensitivity: Exposure to acids can cause oxidative decomposition and isomerization of carotenoids. This can be mitigated by using neutralized solvents and avoiding acidic conditions. researchgate.net

To maintain the integrity of helenien during research, the following practices are recommended:

Storage: Helenien should be stored in the dark, under an inert atmosphere (nitrogen or vacuum), at low temperatures (-20°C or lower). The crystalline form is the most stable for long-term storage. researchgate.net

Extraction and Purification: Use purified, freshly distilled solvents. The extraction process should be carried out quickly and efficiently to minimize exposure to degradative factors. researchgate.net

Dereplication: To avoid the rediscovery of known compounds and to focus research efforts on novel findings, dereplication strategies are employed. This involves the rapid identification of known compounds in a natural extract using techniques like HPLC-MS and comparison to databases. researchgate.net

The following table outlines key methodological considerations for maintaining fidelity in helenien research:

| Factor | Challenge | Mitigation Strategy |

| Light | Photoisomerization, Photodestruction | Work in the dark or under subdued light; use amber glassware. |

| Heat | Thermal degradation | Perform procedures at room or sub-zero temperatures; avoid unnecessary heating. |

| Oxygen | Oxidation | Work in an inert atmosphere (e.g., nitrogen); use degassed solvents. |

| Acids/Bases | Isomerization, Decomposition | Use neutralized solvents; avoid strong acids and bases. |

Ethical Considerations in Animal Model Utilization for Helenien Research

The use of animals in scientific research carries a significant ethical responsibility. All research involving animals for the study of helenien must adhere to strict ethical guidelines to ensure their welfare. The foundational principle governing the humane use of animals in research is the "Three Rs" (3Rs):

Replacement: This principle encourages the use of non-animal methods whenever possible. This can include in vitro cell culture models, computer (in silico) modeling, and other alternatives that can provide relevant data without the use of live animals. scielo.org.mx

Reduction: This principle aims to minimize the number of animals used in experiments while still obtaining statistically significant data. This can be achieved through careful experimental design, appropriate statistical analysis, and sharing of data to avoid unnecessary duplication of studies. kosinmedj.org

Refinement: This principle focuses on modifying experimental procedures to minimize any potential pain, suffering, or distress to the animals. This includes the use of appropriate anesthesia and analgesia, humane endpoints, and providing housing and care that meets the animals' physiological and behavioral needs. nih.gov

Before any animal study can be conducted, researchers must provide a clear justification for the use of animals, demonstrating that the potential scientific benefits outweigh the ethical costs. nih.gov The research protocol must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or a similar ethics committee, which evaluates the scientific rationale, the appropriateness of the animal model, and the measures taken to ensure animal welfare. scielo.org.mx

Personnel involved in animal research must be adequately trained in the proper handling, care, and experimental procedures for the specific species being used. nih.govnih.gov This ensures that the animals are treated humanely and that the scientific data generated is reliable. nih.gov

Challenges in Translational Research for Xanthophylls

Translational research aims to bridge the gap between basic scientific discoveries and their practical application in human health. For xanthophylls like helenien, several challenges can impede this process:

Instability: As discussed previously, the inherent instability of carotenoids poses a significant challenge for developing stable formulations for therapeutic or nutritional use. mdpi.com Their sensitivity to light, heat, and oxygen requires the development of protective delivery systems.

Low Water Solubility: Xanthophylls are lipophilic molecules, meaning they have poor solubility in water. This can limit their absorption in the gastrointestinal tract and reduce their bioavailability when administered orally. mdpi.com

Low Bioavailability: The amount of an ingested xanthophyll that reaches the systemic circulation and is available to exert its biological effects is often low. This is influenced by factors such as the food matrix, individual genetic variations, and interactions with other dietary components. mdpi.comnih.gov

Conflicting Data from Studies: Research on the health effects of xanthophylls has sometimes produced conflicting results. For example, studies on the anticancer effects of lutein (B1675518) and zeaxanthin (B1683548) have yielded inconsistent findings, which may be due to differences in study design, dietary assessment methods, and the populations studied. nih.gov

Regulatory Hurdles: Bringing a new natural product to market as a therapeutic agent or a regulated health product involves navigating a complex and costly regulatory landscape. This includes demonstrating safety and efficacy through rigorous preclinical and clinical trials.

To overcome these challenges, researchers are exploring various strategies, including:

Encapsulation Technologies: Microencapsulation and nanoencapsulation techniques are being developed to protect xanthophylls from degradation and improve their solubility and bioavailability. mdpi.com

Advanced Delivery Systems: The development of novel delivery systems, such as nanoemulsions and liposomes, can enhance the absorption and targeted delivery of xanthophylls. mdpi.com

Well-Designed Clinical Trials: Large-scale, well-controlled clinical trials are needed to definitively establish the health benefits of specific xanthophylls in humans. nih.gov

The successful translation of helenien research from the laboratory to real-world applications will require a multidisciplinary approach that addresses these scientific, technological, and regulatory challenges.

Future Perspectives and Emerging Research Avenues for Helenien

Exploration of Novel Biosynthetic Engineering Strategies for Enhanced Production

The production of complex natural products like Helenalin from their native plant sources is often inefficient. Metabolic engineering in microbial hosts presents a promising alternative for scalable and sustainable production. nih.govnih.gov This approach involves transplanting and optimizing the biosynthetic pathway of a desired compound into a genetically tractable microorganism, such as E. coli or Saccharomyces cerevisiae. nih.govresearchgate.net

Future research into Helenalin production could focus on several key biosynthetic engineering strategies:

Pathway Elucidation and Reconstruction: The first step involves identifying and characterizing the complete set of enzymes responsible for Helenalin biosynthesis in its natural producers (e.g., plants of the Arnica genus). Once identified, these enzymatic genes can be assembled into a synthetic pathway and introduced into a microbial host. nih.gov

Precursor and Cofactor Supply Optimization: The synthesis of sesquiterpenes like Helenalin depends on the availability of central metabolic precursors, such as acetyl-CoA, and cofactors like NADPH. mdpi.comfrontiersin.org Engineering the host's central metabolism to channel more resources towards these molecules is a critical strategy for increasing yield. researchgate.netnih.gov This can involve overexpressing rate-limiting enzymes in native precursor pathways or down-regulating competing metabolic branches.

Enzyme Engineering and Pathway Balancing: The efficiency of a heterologous pathway can be limited by enzymes that function poorly in the new host or by the accumulation of toxic intermediates. nih.gov Future work could involve engineering the pathway's enzymes for improved activity and stability. rsc.org Furthermore, fine-tuning the expression levels of each pathway gene is crucial to balance metabolic flux and prevent bottlenecks, which can be achieved through promoter engineering or by varying gene copy numbers. mdpi.com

While these strategies have been successfully applied to other natural products, their specific application to create high-titer, Helenalin-producing microbial cell factories remains a significant and promising future research area. nih.govmdpi.com

Development of Advanced Synthetic Routes for Complex Helenalin Analogues

The development of concise and efficient total syntheses is crucial for accessing rare natural products and enabling the creation of novel analogues for therapeutic investigation. northwestern.edupitt.edu While numerous syntheses of natural products have been reported, creating complex analogues of molecules like Helenalin requires advanced and flexible synthetic strategies. nih.govnih.gov

Emerging research in this area would likely focus on:

Modular and Convergent Synthesis: Modern synthetic routes often prioritize modularity, allowing different fragments of the molecule to be synthesized independently and then combined late in the synthesis. mdpi.com This approach is highly adaptable for creating a library of Helenalin analogues by simply modifying one of the building blocks.

Novel Cycloaddition Strategies: The complex polycyclic core of Helenalin presents a significant synthetic challenge. Future routes could explore novel cycloaddition reactions to construct the key ring systems in a single, highly efficient step. Such methods have been successfully used in the synthesis of other complex molecules. nih.gov

Catalytic and Stereoselective Methods: The development of new catalytic methods that can precisely control stereochemistry is a cornerstone of modern organic synthesis. northwestern.edu Applying advanced asymmetric catalysis would be essential for an efficient and enantioselective synthesis of Helenalin and its derivatives, avoiding lengthy chiral resolution steps or the use of less efficient chiral auxiliaries.

The ability to generate a diverse range of Helenalin analogues through advanced synthesis will be invaluable for probing its biological functions and optimizing its therapeutic potential. beilstein-journals.orgmdpi.com

Identification of Undiscovered Biological Targets and Molecular Mechanisms

Helenalin is known to exert its biological effects through multiple molecular mechanisms. A primary mechanism is the induction of oxidative stress, which leads to programmed cell death (apoptosis) in cancer cells. mdpi.com Research has demonstrated that Helenalin increases levels of reactive oxygen species (ROS), disrupts the mitochondrial membrane potential, and triggers stress in the endoplasmic reticulum. mdpi.com

Furthermore, Helenalin has been shown to be a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation and cell survival. mdpi.com This inhibition appears to be a fundamental aspect of its anti-tumor activity. Studies have also indicated that Helenalin can interfere with other cell signaling pathways, such as the PI3K/AKT/m-TOR pathway, which is crucial for cell growth and proliferation. mdpi.com

Despite this knowledge, the full spectrum of Helenalin's molecular interactions remains to be elucidated. Future research will likely focus on:

Unbiased Target Identification: Employing techniques like chemical proteomics to identify direct binding partners of Helenalin within the cell could reveal previously unknown targets.

Dissecting Downstream Signaling: Further investigation is needed to map the precise sequence of signaling events that occur after a cell is exposed to Helenalin, clarifying the dominant pathways that lead to its specific biological outcomes. mdpi.com

Context-Dependent Mechanisms: Exploring how Helenalin's mechanism of action may differ across various cell types and disease models to understand the basis for its selective activities. mdpi.comnih.gov

Application of Omics Technologies (e.g., Metabolomics, Proteomics) in Helenalin Research

Omics technologies, which allow for the large-scale study of biological molecules, offer powerful tools to gain a comprehensive understanding of a compound's effects on a biological system. nih.govmdpi.com The application of these technologies to Helenalin research is an emerging frontier that could yield significant insights. nih.govmdpi.com

Proteomics: This technology can be used to analyze changes in the entire protein landscape of a cell upon treatment with Helenalin. It can help identify not only the direct targets of the compound but also the broader downstream changes in protein expression and signaling pathways, providing a systems-level view of its mechanism of action. nih.gov

Metabolomics: By profiling the complete set of small-molecule metabolites, metabolomics can reveal how Helenalin alters cellular metabolism. nih.govsemanticscholar.org This could uncover metabolic vulnerabilities in cancer cells that are exploited by Helenalin or identify biomarkers that predict a cell's response to the compound. tbzmed.ac.irresearchgate.net

Integrating multi-omics datasets (genomics, transcriptomics, proteomics, and metabolomics) will provide a holistic picture of Helenalin's cellular impact, helping to build detailed models of its activity and potentially identify new therapeutic applications or patient populations who would benefit most. nih.gov

Role of Helenalin in Interdisciplinary Chemical Biology Research

Chemical biology utilizes small molecules as tools, or "chemical probes," to interrogate and manipulate biological processes. universiteitleiden.nluchicago.edu Given its potent and specific biological activities, Helenalin has significant potential for use as a chemical probe in interdisciplinary research. nih.govyoutube.com

Future applications in this area could include:

Development of Helenalin-Based Probes: Synthetically modifying Helenalin to incorporate reporter tags (like fluorescent dyes or affinity labels) would create powerful tools for visualizing its subcellular location, identifying its binding partners, and studying its targets in real-time within living cells. beilstein-journals.orgfrontiersin.orgescholarship.org

Target Validation: High-quality, selective chemical probes are essential for validating the role of specific proteins in disease. nih.govuniversiteitleiden.nl A well-characterized Helenalin probe could be used to confirm the therapeutic relevance of its targets, such as specific components of the NF-κB pathway.